![molecular formula C16H19BrN2O2S B2809791 ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide CAS No. 123044-25-7](/img/no-structure.png)

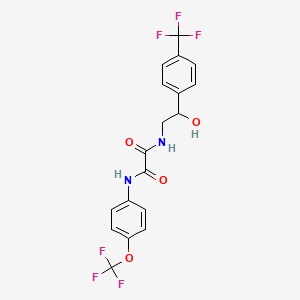

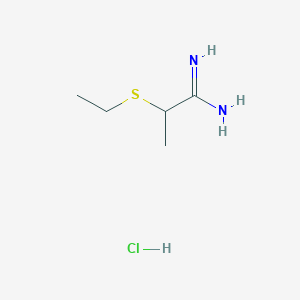

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These compounds exhibit a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .

Synthesis Analysis

The synthesis of this compound involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .Molecular Structure Analysis

The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The structure of the newly synthesized compounds was determined on the basis of their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .Chemical Reactions Analysis

The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5 H - [1,3]thiazolo [3,2- a ]pyrimidine-6-carboxylates .Physical And Chemical Properties Analysis

The yield of the compound was 0.35 g (35%), off-white crystals, mp 131–132°C. The IR spectrum, ν, cm –1 : 3099 (OH), 2880 (CH 3 ), 1700 (C=O), 1606 (C=C), 1600–1615 (C=C arom ), 1500 (C=N) .科学的研究の応用

Synthesis and Structural Modifications

Synthesis Approaches : Various methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives have been explored. One method involves the three-component condensations leading to ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and their transformation into related heterocyclic systems, highlighting the versatility of these compounds for generating new chemical entities (Vasilkova, Nikulin, & Krivenko, 2020).

Conformational Studies : Research on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines has provided insights into their conformational features, emphasizing the effect of substituents on the intermolecular interaction patterns and packing features of these compounds (Nagarajaiah & Begum, 2014).

Biological Activities

Biocidal Properties : A study on the preparation and reactions of related thiazolo[3,2-a]pyrimidine derivatives demonstrated that some of these compounds exhibit excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, showcasing their potential in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Antimicrobial and Antioxidant Activities : Another research effort focused on the microwave-assisted synthesis of new thiazolopyrimidine derivatives, revealing moderate to good antioxidant and antimicrobial activities, further supporting the potential of these compounds in pharmaceutical applications (Youssef & Amin, 2012).

作用機序

Target of Action

It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

The reaction mechanism of similar compounds involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes a [3,3]-claisen rearrangement .

Biochemical Pathways

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Pharmacokinetics

The compound’s molecular weight is 38331 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

High antitumor, antibacterial, and anti-inflammatory activities of similar compounds have been demonstrated .

Action Environment

The compound’s synthesis involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°c under ultrasonic activation , suggesting that the synthesis environment could potentially influence the compound’s properties.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide' involves the condensation of ethyl 2-aminothiophene-3-carboxylate with 2-phenylacetonitrile followed by cyclization with chloroacetic acid and sodium azide. The resulting compound is then reacted with methyl iodide to form the final product, which is then converted to the hydrobromide salt." "Starting Materials": ["Ethyl 2-aminothiophene-3-carboxylate", "2-Phenylacetonitrile", "Chloroacetic acid", "Sodium azide", "Methyl iodide"] "Reaction": ["Step 1: Condensation of ethyl 2-aminothiophene-3-carboxylate with 2-phenylacetonitrile in the presence of a base such as potassium carbonate to form ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.", "Step 2: Cyclization of the intermediate compound with chloroacetic acid and sodium azide in the presence of a catalyst such as copper sulfate to form the corresponding azide.", "Step 3: Reaction of the azide with methyl iodide in the presence of a base such as sodium hydride to form the final product, ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide.", "Step 4: Conversion of the final product to the hydrobromide salt by treatment with hydrobromic acid."] | |

| 123044-25-7 | |

分子式 |

C16H19BrN2O2S |

分子量 |

383.3 |

IUPAC名 |

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |

InChI |

InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H |

InChIキー |

PPAHXXNRLQNTBH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)

![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)

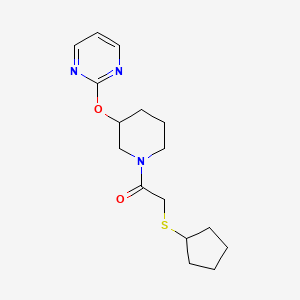

![N-[3-(acetylamino)phenyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2809713.png)

![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)

![methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2809716.png)

![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)

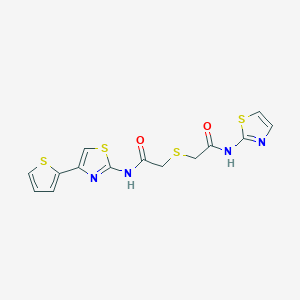

![Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809731.png)